molecular formula C8H14N2O4S B3025971 (2-Phenylethyl-d5)-hydrazine, monosulfate

(2-Phenylethyl-d5)-hydrazine, monosulfate

Cat. No.: B3025971
M. Wt: 239.31 g/mol
InChI Key: RXBKMJIPNDOHFR-GWVWGMRQSA-N
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Biological Activity

(2-Phenylethyl-d5)-hydrazine, monosulfate is a hydrazine derivative that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique isotopic labeling with deuterium, which can be advantageous in tracing metabolic pathways and understanding its interactions within biological systems.

  • Chemical Formula : C₈H₁₄N₂O₄S
  • Molecular Weight : 206.27 g/mol
  • CAS Number : 156588986

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Enzymatic Interactions :
    • Hydrazine derivatives are known to interact with various enzymes, potentially leading to the formation of reactive species that can bind covalently to proteins. This interaction may result in altered enzyme activity and subsequent biological effects .
  • Toxicity and Safety :
    • Studies have indicated that hydrazine compounds can exhibit toxicological effects, including hepatotoxicity and genotoxicity. The metabolic pathways involved in the activation of hydrazines often lead to the formation of free radicals, which can damage cellular components .
  • Potential Therapeutic Applications :
    • Some hydrazine derivatives have been explored for their potential use in treating various conditions, including cancer and neurodegenerative diseases. The ability of (2-Phenylethyl-d5)-hydrazine to modify biological pathways makes it a candidate for further research in therapeutic settings .

Case Studies

  • Hydrazine-Induced Toxicity :
    • A study highlighted the hepatotoxic effects of hydrazines, noting that the metabolism via cytochrome P450 enzymes leads to the generation of reactive intermediates. These intermediates can bind to proteins, resulting in cellular damage and toxicity .
  • Immunological Responses :
    • Research has shown that certain hydrazine derivatives can elicit immune responses by forming antigenic modified nucleosides through their interaction with DNA. This has implications for autoimmune conditions such as lupus .
  • Metabolic Pathways :
    • The metabolic activation of hydrazines involves both enzymatic and non-enzymatic pathways, which can lead to the formation of reactive oxygen species (ROS). These ROS are implicated in various pathological conditions and may also play a role in the therapeutic effects observed with some hydrazine derivatives .

Data Tables

PropertyValue
Chemical FormulaC₈H₁₄N₂O₄S
Molecular Weight206.27 g/mol
CAS Number156588986
ToxicityHepatotoxic
Potential ApplicationsCancer treatment, neuroprotection

Properties

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)ethylhydrazine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4)/i1D,2D,3D,4D,5D;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBKMJIPNDOHFR-GWVWGMRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNN.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCNN)[2H])[2H].OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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